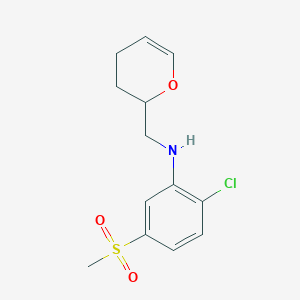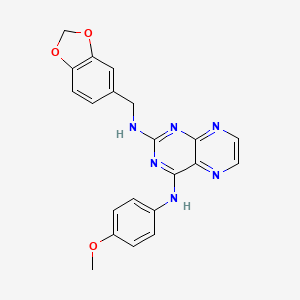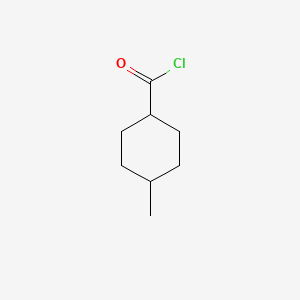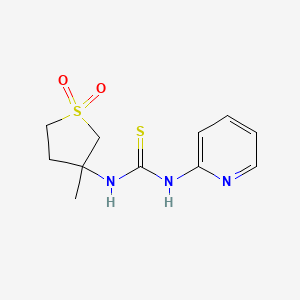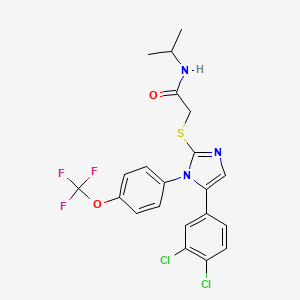
2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide” is a chemical compound with a complex structure . It contains several functional groups, including an imidazole ring, a thioether group, and a trifluoromethoxy group .
Synthesis Analysis
The synthesis of such a compound could potentially involve several steps, including the formation of the imidazole ring and the introduction of the trifluoromethoxy group. The Suzuki–Miyaura cross-coupling reaction could be a potential method for forming the carbon–carbon bonds in this compound . This reaction is widely used in organic synthesis due to its mild and functional group tolerant reaction conditions .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups present. These include an imidazole ring, a thioether group, and a trifluoromethoxy group . The presence of these groups can significantly influence the compound’s reactivity and properties.Chemical Reactions Analysis
The compound could potentially undergo several types of chemical reactions, depending on the conditions. For example, the imidazole ring could participate in nucleophilic substitution reactions, while the trifluoromethoxy group could be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the functional groups present. For example, the presence of the trifluoromethoxy group could increase the compound’s polarity, affecting its solubility in different solvents .科学的研究の応用
Antibacterial and Antifungal Applications Research has focused on synthesizing novel compounds with potential antibacterial and antifungal properties. For instance, compounds with structural modifications have been evaluated for their activity against various bacterial and fungal strains, demonstrating the potential of such compounds in developing new antimicrobial agents (Shiv Kumar et al., 2012). Another study synthesized derivatives for antibacterial activity, highlighting the importance of structural variations in enhancing antimicrobial efficacy (K. Ramalingam et al., 2019).
Synthesis and Structural Analysis The synthesis and structural analysis of compounds similar to the one have been a significant area of research. Studies have detailed the synthesis processes, characterized the molecular structures through techniques like X-ray diffraction, and explored the interactions that contribute to their potential biological activities (D. Sharma et al., 2017). Such research underpins the development of new drugs and materials with specific properties.
Cancer Research and Antitumor Activity Some research efforts have been directed towards evaluating the antitumor activity of compounds with similar structures. These studies involve synthesizing novel derivatives and testing their efficacy against various cancer cell lines, indicating the potential therapeutic applications of such compounds in oncology (Sobhi M. Gomha et al., 2015).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2F3N3O2S/c1-12(2)28-19(30)11-32-20-27-10-18(13-3-8-16(22)17(23)9-13)29(20)14-4-6-15(7-5-14)31-21(24,25)26/h3-10,12H,11H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJQFCFHDPZUOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


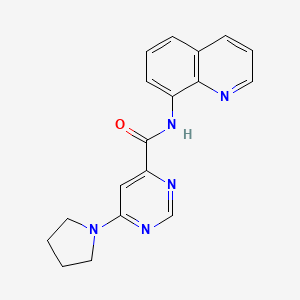
![(2-(4-fluorophenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2773755.png)
![(4-methylpiperidino)[1-(6-morpholino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2773757.png)
![N-[2-(4-Fluoro-phenyl)-1-(2-morpholin-4-yl-ethylcarbamoyl)-vinyl]-benzamide](/img/structure/B2773758.png)
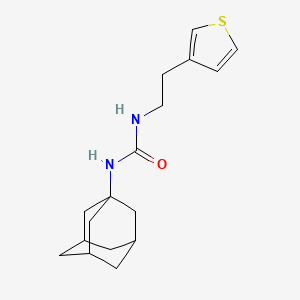
![5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2773760.png)
